Cas no 866319-07-5 ((3aR,6aS)-Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione)
(3aR,6aS)-Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione Chemical and Physical Properties
Names and Identifiers
-
- (3aR,6aS)-Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
- (3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione(SALTDATA: HCl 0.5H2O)
- (3aR,6aS)-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione
- RAC-(3AR,6AS)-TETRAHYDROPYRROLO[3,4-C]PYRROLE-1,3(2H,3AH)-DIONE XHCL H2O
- 866319-07-5
- AKOS006316954
- 2097520-03-9
- CS-0242235
- (3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
- Rac-(3ar,6as)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
- SCHEMBL1748796
- rac-(3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
- BS-38645
- cis-perhydropyrrolo[3,4-c]pyrrole-1,3-dione
- (3aR,6aS)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
- (3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride hydrate
- CHEMBL4578337
- TXVCGCJYCUKMIM-ZXZARUISSA-N
- (3aS,6aR)-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione
- EN300-246333
- (3AR,6AS)-HEXAHYDROPYRROLO[3,4-C]PYRROLE-1,3-DIONE
-
- MDL: MFCD26959720
- Inchi: 1S/C6H8N2O2/c9-5-3-1-7-2-4(3)6(10)8-5/h3-4,7H,1-2H2,(H,8,9,10)/t3-,4+
- InChI Key: TXVCGCJYCUKMIM-ZXZARUISSA-N
- SMILES: O=C1[C@H]2CNC[C@H]2C(N1)=O
Computed Properties
- Exact Mass: 140.058577502g/mol
- Monoisotopic Mass: 140.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.6
- Topological Polar Surface Area: 58.2Ų
(3aR,6aS)-Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM526788-1g |
(3aR,6aS)-Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione |
866319-07-5 | 95% | 1g |
$388 | 2023-01-01 | |
| abcr | AB294144-250 mg |
(3aR*,6aS*)-Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride hydrate, 95%; . |
866319-07-5 | 95% | 250mg |
€341.40 | 2023-04-26 | |
| abcr | AB294144-1 g |
(3aR*,6aS*)-Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride hydrate, 95%; . |
866319-07-5 | 95% | 1g |
€565.00 | 2023-04-26 | |
| eNovation Chemicals LLC | Y1236150-1g |
(3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione |
866319-07-5 | 95% | 1g |
$605 | 2024-06-06 | |
| Enamine | EN300-246333-0.05g |
rac-(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione |
866319-07-5 | 95% | 0.05g |
$90.0 | 2024-06-19 | |
| Enamine | EN300-246333-0.1g |
rac-(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione |
866319-07-5 | 95% | 0.1g |
$134.0 | 2024-06-19 | |
| Enamine | EN300-246333-0.25g |
rac-(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione |
866319-07-5 | 95% | 0.25g |
$192.0 | 2024-06-19 | |
| Enamine | EN300-246333-0.5g |
rac-(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione |
866319-07-5 | 95% | 0.5g |
$303.0 | 2024-06-19 | |
| Enamine | EN300-246333-1.0g |
rac-(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione |
866319-07-5 | 95% | 1.0g |
$388.0 | 2024-06-19 | |
| Enamine | EN300-246333-2.5g |
rac-(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione |
866319-07-5 | 95% | 2.5g |
$802.0 | 2024-06-19 |
(3aR,6aS)-Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione Suppliers
(3aR,6aS)-Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Yanyun Wang,Huijun Ma,Galong Li,Fei Gao,Mingli Peng,Hai Ming Fan Nanoscale Horiz., 2019,4, 1450-1459
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on (3aR,6aS)-Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Recent Advances in the Study of (3aR,6aS)-Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (CAS: 866319-07-5)
The compound (3aR,6aS)-Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (CAS: 866319-07-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This bicyclic pyrrolidine derivative, characterized by its fused heterocyclic rings, has been explored as a key scaffold in the development of novel bioactive molecules. Recent studies have focused on its role as a versatile intermediate in the synthesis of pharmacologically active compounds, particularly in the areas of central nervous system (CNS) disorders and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility as a building block for the design of selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor modulators. The researchers demonstrated that the rigid, conformationally constrained structure of (3aR,6aS)-Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione enhances binding affinity to target receptors while minimizing off-target effects. Molecular docking studies revealed that the compound's carbonyl groups participate in critical hydrogen-bonding interactions with key amino acid residues in the binding pockets of these receptors.
In the realm of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 866319-07-5 exhibit potent activity against drug-resistant strains of Staphylococcus aureus. The study employed a structure-activity relationship (SAR) approach, systematically modifying the parent compound to optimize antibacterial potency while maintaining favorable pharmacokinetic properties. The most promising derivative showed a minimum inhibitory concentration (MIC) of 2 μg/mL against methicillin-resistant S. aureus (MRSA), comparable to current frontline antibiotics.
From a synthetic chemistry perspective, recent advancements have focused on developing more efficient routes to produce (3aR,6aS)-Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione. A 2024 paper in Organic Process Research & Development described a novel asymmetric catalytic hydrogenation method that achieves >99% enantiomeric excess (ee) with significantly reduced catalyst loading compared to previous methods. This breakthrough has important implications for the scalable production of chiral pharmaceuticals incorporating this scaffold.
The compound's potential in neurological applications was further explored in a recent ACS Chemical Neuroscience publication (2024), where researchers demonstrated its ability to cross the blood-brain barrier (BBB) with favorable brain-to-plasma ratios. This property, combined with its low cytotoxicity profile in primary neuron cultures, positions 866319-07-5 as a promising candidate for the development of neuroprotective agents. The study particularly highlighted its inhibitory effects on glutamate-induced excitotoxicity, suggesting potential applications in stroke and neurodegenerative diseases.
Looking forward, several pharmaceutical companies have included (3aR,6aS)-Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione derivatives in their preclinical pipelines. Patent filings from 2023-2024 indicate growing interest in this scaffold for the treatment of psychiatric disorders, chronic pain, and certain viral infections. However, researchers note that further optimization of pharmacokinetic properties, particularly metabolic stability and oral bioavailability, remains a key challenge for clinical translation.
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